N4-(7-Chloro-2-styrylquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine N4-(7-Chloro-2-styrylquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15721131
InChI: InChI=1S/C25H31ClN4/c1-4-30(5-2)17-9-10-19(3)27-25-22-15-14-21(26)18-23(22)28-24(29-25)16-13-20-11-7-6-8-12-20/h6-8,11-16,18-19H,4-5,9-10,17H2,1-3H3,(H,27,28,29)/b16-13+
SMILES:
Molecular Formula: C25H31ClN4
Molecular Weight: 423.0 g/mol

N4-(7-Chloro-2-styrylquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine

CAS No.:

Cat. No.: VC15721131

Molecular Formula: C25H31ClN4

Molecular Weight: 423.0 g/mol

* For research use only. Not for human or veterinary use.

N4-(7-Chloro-2-styrylquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine -

Specification

Molecular Formula C25H31ClN4
Molecular Weight 423.0 g/mol
IUPAC Name 4-N-[7-chloro-2-[(E)-2-phenylethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine
Standard InChI InChI=1S/C25H31ClN4/c1-4-30(5-2)17-9-10-19(3)27-25-22-15-14-21(26)18-23(22)28-24(29-25)16-13-20-11-7-6-8-12-20/h6-8,11-16,18-19H,4-5,9-10,17H2,1-3H3,(H,27,28,29)/b16-13+
Standard InChI Key JOQGBAQMZAEQDR-DTQAZKPQSA-N
Isomeric SMILES CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)/C=C/C3=CC=CC=C3
Canonical SMILES CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 4-N-[7-chloro-2-[(E)-2-phenylethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine, reflects its three key structural domains:

  • A 7-chloroquinazoline core providing a planar aromatic system.

  • An (E)-styryl group at position 2, enabling π-π interactions with biological targets.

  • A N1,N1-diethylpentane-1,4-diamine side chain at position 4, conferring solubility and potential hydrogen-bonding capacity.

Key identifiers include:

PropertyValue
Canonical SMILESCCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=CC=CC=C3
Isomeric SMILESCCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)/C=C/C3=CC=CC=C3
InChI KeyJOQGBAQMZAEQDR-DTQAZKPQSA-N
PubChem CID5897428

The stereochemistry of the styryl group (E-configuration) and the chiral center in the pentane-diamine side chain are critical for target engagement .

Synthesis and Structural Modifications

General Synthetic Strategy

While explicit synthetic protocols remain undisclosed, the compound’s structure suggests a multi-step approach involving:

  • Quinazoline Core Formation: Cyclization of anthranilic acid derivatives with nitriles or amides under acidic conditions.

  • Styryl Group Introduction: Heck coupling or condensation reactions between 2-chloroquinazoline and benzaldehyde derivatives.

  • Side Chain Attachment: Nucleophilic substitution at position 4 of the quinazoline using diethylpentane-diamine precursors.

Reagents such as POCl3 (for chlorination) and palladium catalysts (for coupling reactions) are likely employed. The racemic mixture resulting from the chiral amine side chain necessitates resolution techniques for enantiopure production .

Biological Activity and Kinase Inhibition

CaMKIIδ Inhibition

In a landmark study, a quinazoline analog (KIN-1) inhibited CaMKIIδ with an IC50 of 5–22 μM, demonstrating selectivity over 337 tested kinases . Key findings include:

  • Top Targets: CaMKIIδ and CaMKIIγ (IC50: 5 μM and 8 μM, respectively).

  • Selectivity Profile: 25 kinases inhibited at IC50 < 22 μM, with CaMKII isoforms ranking highest.

  • Structure-Activity Relationship (SAR):

    • The 7-chloro group enhances target affinity by filling a hydrophobic pocket.

    • The styryl moiety stabilizes the quinazoline in the ATP-binding site via π-stacking.

    • The diamine side chain forms salt bridges with Asp-157 in the DFG motif .

Molecular Basis of Inhibition

Molecular dynamics simulations (100 ns) revealed:

  • Key Interactions:

    • Van der Waals contacts between the quinazoline core and Val-45, Ala-46.

    • Electrostatic interactions between the protonated amine and Asp-157.

  • Conformational Dynamics:

    • The N-alkylamine side chain fluctuates between Glu-97 and Asp-157, reducing binding stability.

    • Derivatives with bulky substituents (e.g., KIN-281) showed improved residence times due to enhanced hydrophobic interactions .

Computational Insights and Binding Energetics

MM-GBSA Free Energy Analysis

End-point free energy calculations for enantiomers and derivatives yielded:

Compound (Configuration)ΔE VDW (kcal/mol)ΔE ELE (kcal/mol)ΔG MM-GBSA (kcal/mol)
(R)-KIN-1-42.8 ± 0.3-160.7 ± 1.4-14.2 ± 0.5
(S)-KIN-1-44.0 ± 0.3-163.5 ± 1.5-14.8 ± 0.5
KIN-281 (S)-51.0 ± 0.3-180.8 ± 0.9-23.1 ± 0.5

The S-enantiomer exhibited stronger correlations (Spearman’s ρ = 0.85) between calculated ΔG and experimental activity, suggesting superior binding .

Binding Pose Validation

Comparative analysis with PDB structures (e.g., 4OBO, 3QKM) confirmed the quinazoline orientation mimics ATP-competitive inhibitors:

  • The quinazoline N1 hydrogen-bonds with the kinase hinge region.

  • The styryl group occupies a hydrophobic cleft adjacent to the gatekeeper residue .

Challenges and Future Directions

Optimizing Pharmacokinetics

  • Solubility: The logP of 4.2 (predicted) indicates poor aqueous solubility, necessitating prodrug strategies.

  • Metabolic Stability: Oxidative metabolism of the styryl group may limit half-life, requiring deuterium substitution or fluorination.

Enhancing Selectivity

Cryo-EM or X-ray crystallography could guide structure-based design to minimize off-target effects on kinases like PIM1 and FLT3 .

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